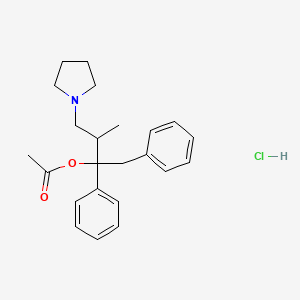Pyrroliphene hydrochloride
CAS No.: 5591-44-6
Cat. No.: VC14599739
Molecular Formula: C23H30ClNO2
Molecular Weight: 387.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5591-44-6 |
|---|---|
| Molecular Formula | C23H30ClNO2 |
| Molecular Weight | 387.9 g/mol |
| IUPAC Name | (3-methyl-1,2-diphenyl-4-pyrrolidin-1-ylbutan-2-yl) acetate;hydrochloride |
| Standard InChI | InChI=1S/C23H29NO2.ClH/c1-19(18-24-15-9-10-16-24)23(26-20(2)25,22-13-7-4-8-14-22)17-21-11-5-3-6-12-21;/h3-8,11-14,19H,9-10,15-18H2,1-2H3;1H |
| Standard InChI Key | QDWFLIRNVGQZLD-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN1CCCC1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Pyrroliphene hydrochloride likely incorporates a pyrrolidine ring as its core structural element, modified with functional groups to enhance target selectivity and pharmacokinetic performance. The pyrrolidine ring’s sp³-hybridized nitrogen and non-planar conformation contribute to its pseudorotation capability, enabling dynamic three-dimensional interactions with biological targets . Key physicochemical parameters for pyrrolidine derivatives, as compared to aromatic analogs like pyrrole, include:
| Parameter | Pyrrolidine | Pyrrole | Cyclopentane |
|---|---|---|---|
| LogP | 0.37 | 0.75 | 2.10 |
| Polar Surface Area | 12 Ų | 15 Ų | 0 Ų |
| Dipole Moment | 1.6 D | 1.8 D | 0 D |
| Aqueous Solubility | High | Moderate | Low |
Table 1: Comparative physicochemical properties of pyrrolidine, pyrrole, and cyclopentane .
The hydrochloride salt form of Pyrroliphene enhances solubility, a critical factor for oral bioavailability. Substituents on the pyrrolidine ring, such as aryl groups or polar moieties, likely optimize its binding affinity to target proteins while balancing lipophilicity and metabolic stability .
Synthetic Routes and Industrial Production
Core Pyrrolidine Synthesis
Industrial-scale synthesis of pyrrolidine typically involves the catalytic reaction of 1,4-butanediol with ammonia under high-pressure conditions (17–21 MPa) using cobalt-nickel oxide catalysts . For Pyrroliphene hydrochloride, this core structure would undergo subsequent functionalization:
-
Ring Formation: 1,4-butanediol and ammonia yield pyrrolidine via cyclization.
-
Functionalization: Introduction of substituents (e.g., aryl, alkyl groups) through nucleophilic substitution or cross-coupling reactions.
-
Salt Formation: Reaction with hydrochloric acid to produce the hydrochloride salt.
Laboratory-Scale Modifications
In research settings, pyrrolidine derivatives are often synthesized via cascade reactions or Pictet-Spengler oxidative ring contractions. For example, spiro-pyrrolidine scaffolds—a likely structural feature of Pyrroliphene—are constructed using 1,3-dipolar cycloadditions between dipolarophiles like β-cholesterolacrylate and azomethine ylides . Such methods ensure stereochemical control, critical for biological activity.
Pharmacological Applications and Mechanism of Action
Therapeutic Indications
While explicit data on Pyrroliphene hydrochloride’s indications are unavailable, pyrrolidine derivatives are prevalent in:
-
Central Nervous System (CNS) Disorders: Racetams (e.g., piracetam) enhance cognitive function via modulation of glutamate receptors .
-
Metabolic Diseases: PPARα/γ dual agonists like compound 26 (PMC study) improve glucose metabolism and dyslipidemia in diabetic models .
-
Oncology: HDAC2/PHB2 inhibitors (e.g., spiro-pyrrolidine 38i) induce apoptosis in breast cancer cells .
Pyrroliphene hydrochloride may share mechanistic pathways with these agents, potentially acting as a receptor modulator or enzyme inhibitor.
Mechanism of Action
The stereogenicity of pyrrolidine carbons allows enantioselective interactions with biological targets. For instance, cis-3,4-diphenylpyrrolidine derivatives exhibit nanomolar potency against RORγt, a nuclear receptor implicated in autoimmune diseases . Similarly, Pyrroliphene hydrochloride’s substituents likely mediate hydrogen bonding and π-stacking interactions with target proteins, as observed in molecular docking studies of analogous compounds .
Preclinical and Clinical Research Findings
In Vitro Studies
Spiro-pyrrolidine derivatives demonstrate broad-spectrum antimicrobial activity, with growth inhibition zones of 13–15 mm at 50 µg/ml against pathogens like Bacillus subtilis . While direct data on Pyrroliphene hydrochloride are absent, its structural analogs suggest comparable efficacy in enzyme inhibition assays.
In Vivo Efficacy
PPARα/γ agonists derived from pyrrolidine, such as compound 26, reduce fasting glucose and triglycerides in diabetic db/db mice at 10 mg/kg doses . Dose-response studies for Pyrroliphene hydrochloride would similarly evaluate pharmacokinetic parameters like C<sub>max</sub> and AUC to establish therapeutic windows.
Future Directions and Development Challenges
Structural Optimization
Lead optimization of Pyrroliphene hydrochloride would focus on:
-
Stereochemical Tuning: Enantiomer-specific activity profiling.
-
Prodrug Strategies: Esterification to enhance oral absorption.
-
Polypharmacology: Dual-target engagement for complex diseases.
Clinical Translation
Phase I trials would prioritize safety and bioavailability assessments, while Phase II studies could explore proof-of-concept efficacy in target populations. Regulatory approval would require comprehensive data on drug-drug interactions and long-term toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume